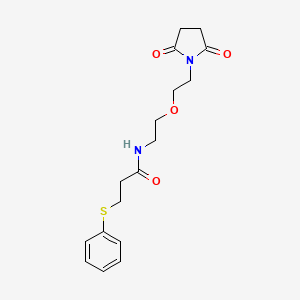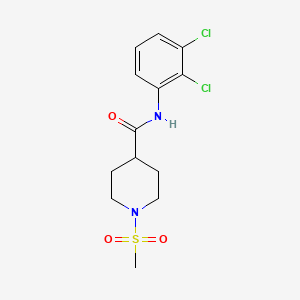
N-(2,3-dichlorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dichlorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide, also known as JNJ-193, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound was originally developed as a selective blocker of the TRPV1 receptor, which is involved in pain sensation. However, recent studies have shown that JNJ-193 has other biological activities that could be useful for the treatment of various diseases.
Applications De Recherche Scientifique
Molecular Interactions and Receptor Antagonism
The research on compounds structurally related to N-(2,3-dichlorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide often focuses on their interactions with specific receptors, such as the CB1 cannabinoid receptor. For example, studies have explored the molecular interactions of similar antagonists, analyzing their conformational stability, pharmacophore models, and structure-activity relationships. These studies contribute to understanding how such compounds bind to receptors, offering insights into designing more effective receptor antagonists or inverse agonists for therapeutic applications (Shim et al., 2002).
Catalytic Applications
Research has also explored the catalytic applications of compounds with similar structural frameworks. For instance, derivatives of l-piperazine-2-carboxylic acid have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, highlighting the potential of these compounds in synthetic chemistry and catalysis (Zhouyu Wang et al., 2006).
Potential Therapeutic Agents
Compounds similar to N-(2,3-dichlorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide have been investigated for their potential as therapeutic agents. For example, derivatives have been synthesized for evaluating new drug candidates for Alzheimer’s disease, highlighting the role of such compounds in developing treatments for neurodegenerative disorders (A. Rehman et al., 2018).
Synthesis and Characterization
Research on the synthesis and characterization of related compounds, such as polyamides and poly(amide-imide)s derived from specific aminophenols and dichloro compounds, underscores the importance of these chemical processes in material science and engineering. These studies provide foundational knowledge for developing new materials with potential applications in various industries (A. Saxena et al., 2003).
Anti-Acetylcholinesterase Activity
Some derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity, indicating potential use in treating conditions associated with cholinesterase inhibition, such as Alzheimer’s disease. This research area explores the therapeutic applications of these compounds in enhancing cognitive function and treating neurodegenerative diseases (H. Sugimoto et al., 1990).
Propriétés
IUPAC Name |
N-(2,3-dichlorophenyl)-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O3S/c1-21(19,20)17-7-5-9(6-8-17)13(18)16-11-4-2-3-10(14)12(11)15/h2-4,9H,5-8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYUKCXOZRVTOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-methylpyrimidin-4-yl)oxy]-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2562252.png)

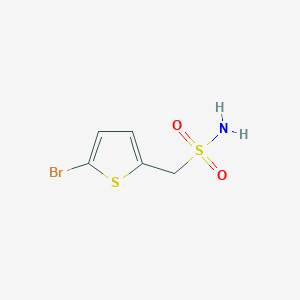
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-methylpiperazin-1-yl)methanone hydrochloride](/img/structure/B2562255.png)
![3-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-methoxybenzenesulfonamide](/img/structure/B2562257.png)

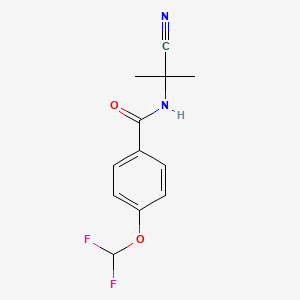

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2562264.png)

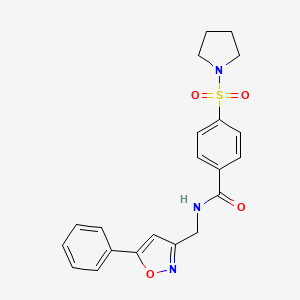
![6-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-isopentyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2562268.png)
![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2562269.png)
